N-ETHYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
N-ETHYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Hydrazinecarbothioamide Moiety: This step involves the reaction of the nitro-substituted pyrazole with ethyl hydrazinecarbothioamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
N-ETHYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ETHYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-2-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE: Lacks the nitro group, which may affect its reactivity and biological activity.
N-ETHYL-2-[3-(5-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
N-ETHYL-2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both a nitro group and a hydrazinecarbothioamide moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H16N6O3S |
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Molecular Weight |
300.34g/mol |
IUPAC Name |
1-ethyl-3-[3-(5-methyl-3-nitropyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C10H16N6O3S/c1-3-11-10(20)13-12-9(17)4-5-15-7(2)6-8(14-15)16(18)19/h6H,3-5H2,1-2H3,(H,12,17)(H2,11,13,20) |
InChI Key |
LCSWFDZLKBINGR-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NNC(=O)CCN1C(=CC(=N1)[N+](=O)[O-])C |
Canonical SMILES |
CCNC(=S)NNC(=O)CCN1C(=CC(=N1)[N+](=O)[O-])C |
Origin of Product |
United States |
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